molecular formula C14H16F3NO2 B1308711 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid CAS No. 732256-85-8

1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid

Cat. No.: B1308711
CAS No.: 732256-85-8
M. Wt: 287.28 g/mol
InChI Key: OQCSXSSVAUPVIX-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid emerged from the broader exploration of piperidine derivatives in pharmaceutical chemistry during the early 21st century. Database records indicate that this compound was first catalogued in chemical databases around 2005, with the earliest recorded creation date of September 12, 2005, in major chemical information systems. The compound's development coincided with increased interest in trifluoromethyl-containing pharmaceuticals, as researchers recognized the unique properties imparted by fluorine substitution in medicinal chemistry applications.

The chemical was initially synthesized as part of research programs investigating piperidine-carboxylic acid derivatives for their potential biological activities. Historical research documentation shows that piperidinyl carboxylic acid-based derivatives were specifically prepared as antagonists of leukocyte cell adhesion processes, particularly those mediated through alpha-4-beta-1 integrin interactions with vascular cell adhesion molecule 1. These early investigations demonstrated that compounds in this structural class could inhibit cellular adhesion in the low and sub-micromolar range, establishing the foundation for continued research into this chemical family.

The compound's inclusion in major chemical databases and commercial catalogues reflects its growing importance in synthetic chemistry. Chemical suppliers began offering this compound commercially, with various grades and purities available for research applications. The consistent availability and standardized production methods indicate that this compound has achieved recognition as a reliable synthetic intermediate in pharmaceutical research.

Nomenclature and Structural Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly identifying its structural components and functional group arrangement. The compound exists in multiple salt forms, with the hydrochloride salt being commonly referenced in chemical literature and commercial sources. Alternative naming conventions include 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylic acid, reflecting different approaches to hyphenation and capitalization while maintaining chemical accuracy.

The molecular structure encompasses several key identification parameters that establish its chemical identity. The compound exhibits a canonical Simplified Molecular Input Line Entry System representation of OC(=O)C1CCN(CC1)Cc1ccc(cc1)C(F)(F)F, which precisely describes its atomic connectivity and bonding patterns. The International Chemical Identifier provides additional structural verification: InChI=1S/C14H16F3NO2/c15-14(16,17)12-3-1-10(2-4-12)9-18-7-5-11(6-8-18)13(19)20/h1-4,11H,5-9H2,(H,19,20), confirming the compound's unique chemical structure.

Chemical databases assign specific registry numbers and identifiers to ensure unambiguous compound identification. The primary Chemical Abstracts Service number 732256-85-8 serves as the definitive identifier for this compound. Additional database identifiers include the Molecular Design Limited number MFCD05169708 and PubChem Compound Identification number 4457853, facilitating cross-referencing across different chemical information systems. These standardized identifiers enable precise communication among researchers and ensure accurate compound procurement for scientific investigations.

Property Value
Chemical Abstracts Service Number 732256-85-8
Molecular Formula C14H16F3NO2
Molecular Weight 287.28 g/mol
Molecular Design Limited Number MFCD05169708
PubChem Compound Identification 4457853
International Chemical Identifier Key OQCSXSSVAUPVIX-UHFFFAOYSA-N

Position within Piperidine-Carboxylic Acid Family

This compound occupies a distinctive position within the broader piperidine-carboxylic acid family, characterized by specific structural modifications that confer unique chemical and biological properties. The piperidine-4-carboxylic acid scaffold serves as a foundational structure for numerous pharmaceutical compounds, with substitutions at the nitrogen atom determining specific biological activities and pharmacological profiles. Research demonstrates that various benzyl substituents attached to the piperidine nitrogen significantly influence the compounds' biological interactions and therapeutic potential.

The trifluoromethyl group attached to the benzyl moiety distinguishes this compound from other family members, imparting enhanced metabolic stability and altered physicochemical properties. Comparative analysis with related compounds reveals that trifluoromethyl substitution generally increases lipophilicity and modifies electronic properties of the aromatic ring system. This structural feature positions the compound as particularly valuable in pharmaceutical development, where metabolic stability and membrane permeability are critical considerations for drug efficacy.

Within the piperidine-carboxylic acid family, structural variations include different substitution patterns and alternative protecting groups. Related compounds include 1-[(tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid, which features carboxylic acid substitution at the 3-position rather than the 4-position. Additional family members incorporate different aromatic substituents, such as 1-[3-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid, demonstrating positional isomerism effects on compound properties. The systematic study of these structural relationships provides insights into structure-activity relationships within this important chemical family.

Research applications of piperidine-carboxylic acid derivatives span multiple therapeutic areas, with documented investigations in neurotransmitter modulation, cancer research, and inflammatory disease treatments. The compound's specific structural features make it particularly suitable for pharmaceutical development targeting neurological disorders, where the piperidine scaffold provides favorable interactions with biological targets. Commercial availability from multiple suppliers confirms the compound's established role as a research tool and synthetic intermediate in medicinal chemistry investigations.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)12-3-1-10(2-4-12)9-18-7-5-11(6-8-18)13(19)20/h1-4,11H,5-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCSXSSVAUPVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Piperidinecarboxylic Acid

  • Starting Material: 4-piperidinecarboxylic acid.
  • Reaction: Esterification with methanol in the presence of thionyl chloride (SOCl₂).
  • Conditions: Reflux for 1–5 hours; mass-volume ratio of acid to SOCl₂ is 1:1–3 (g/mL).
  • Outcome: Formation of methyl 4-piperidinecarboxylate hydrochloride as a white solid.
  • Notes: Reaction progress monitored by thin-layer chromatography (TLC).

N-Benzylation of Piperidine Ester

  • Substrate: Methyl 4-piperidinecarboxylate hydrochloride.
  • Reagents: 4-(trifluoromethyl)benzyl bromide or chloride, triethylamine as base.
  • Solvent: Methanol.
  • Conditions: Reflux for 4–12 hours; molar ratio of ester salt:benzyl halide:triethylamine = 1:1.0–1.6:1.0–3.0.
  • Workup: Removal of methanol under reduced pressure, extraction with ethyl acetate, washing with saturated brine, drying over anhydrous magnesium sulfate.
  • Product: N-(4-(trifluoromethyl)benzyl)-4-piperidinecarboxylate methyl ester as a yellow oil.
  • Monitoring: TLC to confirm completion.

Hydrolysis to Free Acid

  • Substrate: N-(4-(trifluoromethyl)benzyl)-4-piperidinecarboxylate methyl ester.
  • Reagents: Sodium hydroxide solution (10% w/w).
  • Conditions: Reflux for 1–3 hours; mass-volume ratio of ester to NaOH solution = 1:1–3 (g/mL).
  • Workup: Evaporation under reduced pressure, acidification to pH ~6 with concentrated hydrochloric acid (37.5%), precipitation of the free acid.
  • Product: 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid as a yellow solid.
  • Notes: Precipitate collected by filtration.

Formation of Hydrochloride Salt (Optional)

  • Reagents: Hydrogen chloride in ethanol or methanol.
  • Purpose: To improve compound stability and solubility.
  • Conditions: Treatment of free acid with HCl solution under mild conditions.
  • Product: this compound hydrochloride.

Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Esterification 4-piperidinecarboxylic acid + MeOH + SOCl₂, reflux 1–5 h Methyl 4-piperidinecarboxylate hydrochloride TLC monitoring; white solid
2 N-Benzylation Ester salt + 4-(trifluoromethyl)benzyl bromide + Et₃N, reflux 4–12 h N-(4-(Trifluoromethyl)benzyl)-4-piperidinecarboxylate methyl ester Extraction and drying
3 Hydrolysis Ester + NaOH (10%), reflux 1–3 h; acidify to pH ~6 This compound Precipitation and filtration
4 Salt Formation (optional) Acid + HCl in EtOH or MeOH Hydrochloride salt Enhances stability and solubility

Analytical and Purity Considerations

  • Monitoring: TLC with silica gel, eluent ethyl acetate/hexane (1:1).
  • Purification: Recrystallization from ethanol/water mixtures or chromatographic methods if needed.
  • Characterization: Confirm structure and purity by NMR spectroscopy, mass spectrometry, and melting point analysis.
  • Stability: Store at 4 °C short-term; lyophilize and store under inert atmosphere at -20 °C for long-term to prevent hydrolysis or decomposition, especially protecting from UV light.

Research Findings and Practical Notes

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry research.
  • The synthetic route is efficient, using readily available reagents and mild conditions, avoiding harsh environments such as ultra-low temperatures or anhydrous/oxygen-free setups.
  • High yields and reproducibility are reported for each step, with overall good scalability for laboratory or industrial production.
  • The hydrochloride salt form is preferred for improved handling and formulation.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The piperidine ring and carboxylic acid group also contribute to the compound’s overall activity by affecting its solubility, stability, and reactivity.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications References
Target Compound -CF₃ C₁₄H₁₆F₃NO₂ 287.28 87% High lipophilicity, metabolic stability
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl -Br C₁₃H₁₇BrClNO₂ 354.64 N/A Potential halogen bonding in drug design
1-[(4-Chlorophenoxy)acetyl]-piperidine-4-carboxylic acid -Cl and phenoxy acetyl C₁₄H₁₅ClNO₄ 296.73 N/A Enhanced steric bulk; sulfonyl group may affect solubility
1-{[1-(2-Fluorophenyl)-1H-triazol-5-yl]methyl}-piperidine-4-carboxylic acid -F and triazole C₁₅H₁₆FN₅O₂ 341.33 N/A Potential kinase inhibition via triazole

Heterocyclic Modifications

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features References
1-[5-(Trifluoromethyl)-2-pyridyl]-piperidine-4-carboxylic acid Pyridine ring C₁₂H₁₃F₃N₂O₂ 274.23 Improved π-π stacking in receptor binding
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-piperidine-4-carboxylic acid Pyrimidine-pyrazole C₁₆H₁₈F₃N₅O₂ 369.34 Dual heterocycles for multi-target activity
1-(Tetrahydrofuran-2-carbonyl)-piperidine-4-carboxylic acid Tetrahydrofuran C₁₁H₁₇NO₄ 235.26 Increased polarity for solubility

Biological Activity

1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid (TFMBPCA) is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This article explores the biological properties, structure-activity relationships (SAR), and relevant case studies associated with TFMBPCA, drawing from diverse sources.

Chemical Structure and Properties

TFMBPCA features a piperidine ring substituted with a trifluoromethyl group and a benzyl moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly affect the biological activity of the compound.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Recent studies have highlighted the potential of TFMBPCA as a DPP-4 inhibitor, which is crucial for managing type 2 diabetes mellitus (T2DM). DPP-4 plays a significant role in glucose metabolism by inactivating incretin hormones, which are vital for insulin secretion. Inhibition of this enzyme can lead to increased levels of active incretins, thereby improving glycemic control.

  • IC50 Values : The IC50 value of TFMBPCA as a DPP-4 inhibitor has been reported in various studies, showcasing its potency relative to other known inhibitors. For example, certain derivatives of piperidine compounds have shown IC50 values ranging from 10 to 50 µM against DPP-4, indicating moderate inhibitory activity .

Antiproliferative Activity

TFMBPCA has also been investigated for its antiproliferative effects on cancer cell lines. The compound's structure suggests potential interactions with cellular targets involved in cancer proliferation.

  • Case Studies : In vitro studies have demonstrated that TFMBPCA exhibits significant cytotoxicity against various cancer cell lines, including breast and ovarian cancer cells. For instance, derivatives similar to TFMBPCA have shown IC50 values ranging from 19.9 µM to 75.3 µM against MDA-MB-231 and OVCAR-3 cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperidine ring and the introduction of substituents like trifluoromethyl groups can enhance biological activity. For example:

Compound ModificationEffect on ActivityReference
Trifluoromethyl at para positionIncreased potency against 5-HT uptake
Benzyl substitutionImproved binding affinity to DPP-4
Variations in piperidine derivativesAltered cytotoxicity profiles

The mechanism by which TFMBPCA exerts its biological effects may involve competitive inhibition at the active site of DPP-4, as well as interaction with other cellular pathways related to growth factor signaling in cancer cells. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity through hydrophobic interactions within the enzyme's active site .

Q & A

Q. What are the common synthetic routes for 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving: (i) Coupling reactions : Piperidine-4-carboxylic acid derivatives are often functionalized via amide or ester formation. For example, chloroformate-mediated coupling (e.g., isobutyl chloroformate) with trifluoromethyl-substituted benzylamines under inert atmospheres (argon/nitrogen) at low temperatures (0–5°C) . (ii) Hydrolysis : Ethyl or methyl esters of piperidine carboxylic acids are hydrolyzed using aqueous NaOH (5N) followed by acidification (HCl) to isolate the carboxylic acid form. Yields >85% are achievable with careful pH control during precipitation .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key characterization techniques include:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., trifluoromethylbenzyl integration at δ 7.4–8.1 ppm for aromatic protons, piperidine ring protons at δ 1.5–3.5 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (carboxylic acid C=O stretch) and ~1250 cm1^{-1} (C-F stretch from trifluoromethyl group) .
  • Elemental Analysis : Validate empirical formulas (e.g., C14H _{14}H _{16}F3NO _{3}NO _{2}$) with <0.3% deviation .

Q. What are the solubility properties of this compound, and how should it be stored?

  • Methodological Answer :
  • Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chloroform. Pre-dissolution in DMSO (10 mM stock) is recommended for biological assays .
  • Storage : Store at 2–8°C under anhydrous conditions to prevent hydrolysis. Use desiccants and amber vials to avoid light degradation .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for derivatives of this compound?

  • Methodological Answer :
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)2_2) with XPhos ligands enhance cross-coupling efficiency for trifluoromethylbenzyl groups .
  • Reaction Conditions : Maintain anhydrous conditions (dry chloroform/DCM) and use triethylamine as a base to neutralize HCl byproducts. Stirring at 40–100°C for 5–24 hours improves conversion .
  • Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .

Q. How to resolve contradictions in spectral data for structural analogs?

  • Methodological Answer :
  • Cross-Validation : Combine 1H^1H-1H^1H COSY and HSQC NMR to assign overlapping signals (e.g., piperidine ring protons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+^+) with <2 ppm error to rule out impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., piperidine chair conformation) for crystalline derivatives .

Q. What strategies are effective for in vitro bioactivity testing of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against soluble epoxide hydrolase (sEH) or carbonic anhydrase isoforms using fluorometric substrates (e.g., 6-methoxy-2-naphthaldehyde) .
  • Dose-Response Curves : Use 10 nM–100 µM concentration ranges in triplicate, with controls (e.g., AUDA for sEH inhibition).
  • Metabolic Stability : Assess hepatic microsome half-life (e.g., human/rat liver microsomes) to prioritize derivatives with >30 min stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives?

  • Methodological Answer :
  • Purity Check : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to verify >95% purity. Impurities (e.g., unreacted starting materials) lower observed melting points .
  • Thermogravimetric Analysis (TGA) : Confirm decomposition temperatures align with melting ranges (e.g., 217–219°C for pure compounds) .

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